4-(4-Hydroxyphenoxy)benzoic acid

説明

Systematic IUPAC Nomenclature and Structural Representation

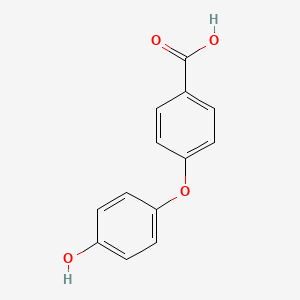

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is this compound. This nomenclature follows the established IUPAC naming conventions where the parent structure is identified as benzoic acid, with the carboxylic acid functional group serving as the principal functional group. The numbering system begins from the carbon atom bearing the carboxylic acid group, with the phenoxy substituent located at the para position (position 4) relative to the carboxylic acid group.

The structural representation of this compound demonstrates a diphenyl ether system where the ether oxygen atom connects two distinct benzene rings. The molecular structure can be represented through various chemical notation systems, including the simplified molecular-input line-entry system notation: C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)O. This notation effectively captures the connectivity pattern of all atoms within the molecule, clearly indicating the ether linkage between the two aromatic systems.

The International Chemical Identifier representation provides a standardized description of the molecular structure: InChI=1S/C13H10O4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16). This systematic identifier enables unambiguous chemical database searches and facilitates precise molecular identification across different chemical information systems. The corresponding International Chemical Identifier Key, KLXPCYHWTLAVLN-UHFFFAOYSA-N, serves as a compressed representation of the complete International Chemical Identifier string.

Alternative nomenclature systems recognize this compound through various descriptive names that emphasize different structural aspects. The designation p-(p-Hydroxyphenoxy)benzoic acid highlights the para positioning of both the phenoxy group relative to the carboxylic acid and the hydroxyl group relative to the ether oxygen. Additional systematic names include 4-(4-hydroxy-phenoxy)-benzoic acid and benzoic acid, 4-(4-hydroxyphenoxy)-, which maintain the same structural meaning while employing slightly different formatting conventions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C13H10O4, indicating a composition of thirteen carbon atoms, ten hydrogen atoms, and four oxygen atoms. This elemental composition reflects the presence of two distinct aromatic ring systems, each contributing six carbon atoms, along with one additional carbon atom from the carboxylic acid group. The hydrogen count corresponds to the aromatic hydrogen atoms on both benzene rings, the carboxylic acid hydrogen, and the phenolic hydroxyl hydrogen.

The molecular weight calculations reveal consistent values across multiple authoritative sources. The standard molecular weight is reported as 230.22 grams per mole, with some sources providing additional precision as 230.219 grams per mole. These values represent the average atomic masses of the constituent elements, accounting for the natural isotopic distributions of carbon, hydrogen, and oxygen atoms.

The exact mass determination, calculated using the precise atomic masses of the most abundant isotopes, yields a value of 230.057909 grams per mole. This exact mass value proves essential for high-resolution mass spectrometry applications and precise molecular identification in analytical chemistry procedures. The difference between the average molecular weight and exact mass reflects the contributions of less abundant isotopes in natural samples.

特性

IUPAC Name |

4-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXPCYHWTLAVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346839 | |

| Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-76-5 | |

| Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-HYDROXY-PHENOXY)-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenoxy)benzoic acid typically involves the reaction of 4-hydroxyphenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxy group of 4-hydroxyphenol displaces the chlorine atom of 4-chlorobenzoic acid .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process .

化学反応の分析

Types of Reactions: 4-(4-Hydroxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Oxidation: Conversion to quinones or other oxidized products using oxidizing agents.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products:

Esterification: 4-(4-Hydroxyphenoxy)benzoate esters.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Nitrated, sulfonated, or halogenated derivatives.

科学的研究の応用

4-(4-Hydroxyphenoxy)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of polymers and advanced materials.

Biology: Investigated for its potential as an antioxidant and its role in biological pathways.

Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of high-performance materials, such as liquid-crystalline polymers.

作用機序

The mechanism of action of 4-(4-Hydroxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes .

類似化合物との比較

- 4-Hydroxybenzoic acid

- 4-(3-Hydroxyphenoxy)benzoic acid

- 4-(4-Hydroxyphenyl)benzoic acid

Comparison: 4-(4-Hydroxyphenoxy)benzoic acid is unique due to the presence of both hydroxy and phenoxy groups, which impart distinct chemical and physical properties. Compared to 4-hydroxybenzoic acid, it has enhanced reactivity and potential for forming complex structures. Its phenoxy group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

生物活性

4-(4-Hydroxyphenoxy)benzoic acid, also known as 4-Hydroxyphenyl benzoate , is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications, drawing from diverse research findings.

- Chemical Formula : C₁₃H₁₀O₄

- Molecular Weight : 230.22 g/mol

- CAS Number : 615542

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its toxicity, potential therapeutic effects, and interactions within biological systems.

Toxicity Studies

- Acute Toxicity :

- Irritation Potential :

- Sensitization :

Pharmacological Effects

- Cholesterol Metabolism :

- Antioxidant Activity :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Potential Therapeutic Applications

Given its biological activities, this compound could have several therapeutic applications:

- Cholesterol Regulation : Its ability to inhibit cholesterol synthesis may position it as a candidate for managing hypercholesterolemia.

- Antioxidant Supplementation : The antioxidant properties could be harnessed for protective therapies against oxidative damage in various diseases.

- Antimicrobial Formulations : Its antimicrobial efficacy suggests potential use in developing new antibacterial agents.

Q & A

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Dose-response validation : Replicate assays across independent labs with standardized protocols.

- Target specificity : Use CRISPR-engineered cell lines to isolate off-target effects.

- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。